4-Iododibenzofuran 4-Iododibenzofuran
Brand Name: Vulcanchem
CAS No.: 65344-26-5
VCID: VC4135035
InChI: InChI=1S/C12H7IO/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7H
SMILES: C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)I
Molecular Formula: C12H7IO
Molecular Weight: 294.09 g/mol

4-Iododibenzofuran

CAS No.: 65344-26-5

Cat. No.: VC4135035

Molecular Formula: C12H7IO

Molecular Weight: 294.09 g/mol

* For research use only. Not for human or veterinary use.

4-Iododibenzofuran - 65344-26-5

Specification

CAS No. 65344-26-5
Molecular Formula C12H7IO
Molecular Weight 294.09 g/mol
IUPAC Name 4-iododibenzofuran
Standard InChI InChI=1S/C12H7IO/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7H
Standard InChI Key ACEYZYYNAMWIIE-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)I
Canonical SMILES C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)I

Introduction

Structural Overview and Fundamental Properties

Molecular Architecture

4-Iododibenzofuran consists of two benzene rings fused to a central furan ring, with an iodine atom substituted at the 4-position. This structural modification significantly alters the electronic properties of the parent dibenzofuran system, enhancing its susceptibility to electrophilic substitution reactions . The iodine atom’s large atomic radius (1.98 Å) and polarizability introduce steric and electronic effects that influence both reactivity and crystal packing .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC12H7IO\text{C}_{12}\text{H}_7\text{IO}
Molar Mass294.09 g/mol
Density1.809 ± 0.06 g/cm³ (Predicted)
Melting Point73°C (lit.)
Boiling Point366.6 ± 15.0°C (Predicted)
Storage ConditionsDark, dry, room temperature

The compound’s crystalline nature and thermal stability (mp 73°C) make it suitable for applications requiring solid-phase reactivity . Predicted boiling points suggest volatility under reduced pressure, a property exploited in purification processes .

Synthetic Methodologies

Copper-Mediated Sequential Iodination/Cycloetherification

A breakthrough in 4-iododibenzofuran synthesis involves CuI-mediated sequential iodination and cycloetherification of o-arylphenols . This method enables direct C–H functionalization, bypassing pre-functionalized starting materials. Key steps include:

  • Iodination: Reaction of o-arylphenols with I2\text{I}_2 in the presence of CuI at 110°C.

  • Cycloetherification: Intramolecular cyclization facilitated by Cu(III) intermediates, as supported by DFT calculations .

This route achieves yields up to 85% and tolerates electron-withdrawing groups (NO2_2, CN), enabling library diversification . For example, 4-nitro-o-arylphenols yield 4-iodo-2-nitrodibenzofurans, which serve as precursors for cross-coupling reactions .

Alternative Pathways

  • Halogen Exchange: Reacting dibenzofuran with KI\text{KI} in the presence of palladium catalysts under Ullmann conditions .

  • Directed Lithiation: Treatment of dibenzofuran with n-BuLi followed by quenching with I2\text{I}_2, though this method suffers from regioselectivity challenges .

Chemical Reactivity and Functionalization

Electrophilic Substitution

The iodine atom directs incoming electrophiles to the 2- and 6-positions due to its +M effect. Notable reactions include:

  • Suzuki Coupling: Pd-catalyzed cross-coupling with boronic acids to form biaryl systems .

  • Nucleophilic Aromatic Substitution: Displacement of iodine by amines or alkoxides under microwave irradiation .

Ring-Opening Reactions

Under harsh conditions (e.g., H2SO4\text{H}_2\text{SO}_4, 200°C), the furan ring undergoes hydrolysis to yield iodinated biphenyl derivatives, though this pathway is rarely exploited due to side reactions .

Industrial and Material Science Applications

Heat Transfer Fluids

Dibenzofuran derivatives are employed as thermal fluids in high-temperature reactors (up to 285°C) . The iodine substituent in 4-iododibenzofuran may improve thermal conductivity, though flammability risks require further evaluation .

Organic Electronics

Iodinated aromatics serve as precursors for conductive polymers. 4-Iododibenzofuran’s planar structure and halogen mobility make it a candidate for hole-transport materials in OLEDs .

Future Research Directions

  • Pharmacokinetic Studies: ADME profiling to assess oral bioavailability and blood-brain barrier penetration.

  • Catalytic Applications: Exploring Pd/Cu bimetallic systems for asymmetric functionalization.

  • Polymer Chemistry: Incorporating 4-iododibenzofuran into π-conjugated systems for optoelectronic devices.

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